1-(5-Bromopyrimidin-2-yl)ethan-1-amine
Overview
Description
1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an ethanamine group at the 1-position
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with 5-bromopyrimidine, which undergoes a nucleophilic substitution reaction with ethanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and ethanamine group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)ethan-1-amine can be compared with other pyrimidine derivatives, such as:
5-Bromopyrimidine: Lacks the ethanamine group, making it less versatile in certain reactions.
1-(5-Bromopyrimidin-2-yl)ethan-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: Features a cyclopropane ring, which affects its steric and electronic properties.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZVRVFAUSSLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339187-99-3 | |
Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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